molecular formula C14H9NO2 B182504 1-Phenylisatin CAS No. 723-89-7

1-Phenylisatin

Cat. No.: B182504
CAS No.: 723-89-7
M. Wt: 223.23 g/mol
InChI Key: UWCPWBIMRYXUOU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1-Phenylisatin is a reactant for the preparation of indolin-2,3-dione Schiff bases . These Schiff bases are potential antimycobacterial agents, antipyretic agents, antiproliferative agents, phenylacetamides as anticonvulsant agents, and selective Galanin GAL3 receptor antagonists . Therefore, the primary targets of this compound are these receptors and enzymes involved in these pathways.

Mode of Action

For instance, when used as a reactant in the preparation of indolin-2,3-dione Schiff bases, it can potentially inhibit the growth of mycobacteria, reduce fever, inhibit cell proliferation, and act as an anticonvulsant .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its broad range of targets. It plays a role in the antimycobacterial pathway, antipyretic pathway, antiproliferative pathway, and anticonvulsant pathway . The downstream effects of these pathways include the inhibition of mycobacterial growth, reduction of fever, inhibition of cell proliferation, and prevention of seizures .

Pharmacokinetics

It is known that it is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The insolubility might limit its bioavailability, requiring it to be administered in a suitable formulation to ensure effective delivery to its targets.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific pathway it is involved in. For instance, in the antimycobacterial pathway, it can lead to the death of mycobacteria. In the antiproliferative pathway, it can inhibit the growth of cells. In the anticonvulsant pathway, it can prevent seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its insolubility in water suggests that it might be more stable and effective in non-aqueous environments Furthermore, factors such as pH, temperature, and the presence of other substances can also affect its action and stability.

Chemical Reactions Analysis

Phenyl isatin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include phenyl oxindoles, phenyl indoles, and various substituted phenyl isatin derivatives .

Scientific Research Applications

Properties

IUPAC Name

1-phenylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCPWBIMRYXUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222626
Record name 1H-Indole-2,3-dione, 1-phenyl- (9CI)
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723-89-7
Record name 1-Phenylisatin
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Record name Indole-2,3-dione, 1-phenyl-
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Record name 723-89-7
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Record name 1H-Indole-2,3-dione, 1-phenyl- (9CI)
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Record name 1-Phenylisatin
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Synthesis routes and methods

Procedure details

The title compound is prepared following the procedures of Bryant, N. M., III et al. Syn Commun, 23, 1617-25 (1993) as follows. A solution of diphenylamine (26.6 g, 157 mmol) in toluene (65 mL) is added slowly to a solution of oxalyl chloride (14.8 mL, 170 mmol) in toluene (35 mL) while cooling in an ice-water bath to maintain the temperature below 40° C. The resulting brown slurry is heated at 55-65° C. for 1 hr. CAUTION: There is vigorous evolution of hydrogen chloride gas. Approximately 100 mL of solvent is removed by distillation (it contains unreacted oxalyl chloride) and the residue is heated overnight at 118-125° C. The reaction is cooled and then poured into ice-water (200 mL), extracted with ethyl acetate (4×250 mL). The combined extract is dried, filtered and concentrated to give 1-phenyl-1H-indole-2,3-dione (33.0 g, 94% yield). H-NMR 7.70 (1H, d), 7.58 (3H, d), 7.43 (3H, m), 7.19 (1H, t), 6.90 (1H, d).
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 1-phenylisatin?

A1: this compound acts as a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found in the immune system and play a role in modulating inflammation and neurotransmission. [, ]

Q2: What are the potential therapeutic benefits of this compound in the context of vascular dementia?

A2: Studies suggest that this compound may offer protection against cognitive impairments associated with vascular dementia. In rodent models of chronic cerebral hypoperfusion (CCH), a condition often linked to vascular dementia, this compound administration showed improvements in learning and memory, reduction in brain infarct size, and attenuation of oxidative stress and mitochondrial dysfunction. [, ] These findings suggest that this compound's modulation of CB2 receptors could be a potential therapeutic target for vascular dementia. [, ]

Q3: How does this compound interact with human adult hemoglobin?

A3: Research indicates distinct binding interactions between this compound and human adult hemoglobin (Hb) compared to another isatin, 1-methylisatin. While both exhibit static quenching of Hb fluorescence, this compound displays a mixture of static and dynamic quenching. [] This suggests a more complex binding interaction for this compound, potentially involving hydrophobic association, ionic interactions, and even proton transfer. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H9NO2, and its molecular weight is 219.24 g/mol. []

Q5: Has this compound shown any enzymatic activity?

A5: Interestingly, while not a primary focus of research on this compound, one study observed that the enzyme AKR1C20 exhibited the ability to reduce this compound. [] AKR1C20, a member of the aldo-keto reductase family, demonstrated a high capacity to reduce various alpha-dicarbonyl compounds, including this compound. []

Q6: Are there any insights into the structure-activity relationship of this compound?

A6: While specific structure-activity relationship studies on this compound are limited in the provided research, the interaction with human adult hemoglobin highlights the importance of its structural features. [] The twisted structure of this compound, compared to 1-methylisatin, is thought to be crucial for facilitating ionic interactions with the protein. [] This suggests that modifications to the phenyl group or the isatin ring could significantly impact its binding affinity and biological activity.

Q7: What methods are used to study the interaction between this compound and its targets?

A7: Several spectroscopic techniques have been employed to investigate the interaction between this compound and its targets. These include steady-state and time-resolved fluorescence spectroscopy, circular dichroism (CD) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and anisotropy measurements. [, ] Computational tools like AutoDock have been used to simulate the binding of this compound within protein cavities, providing insights into potential binding sites and interactions. []

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